Ethyl 5-azaspiro[3.4]octane-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(7-8)4-3-5-11-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOPUPKCDHEWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of Ethyl 5 Azaspiro 3.4 Octane 2 Carboxylate Analogues
Reactivity of the Azaspiro[3.4]octane Core
The reactivity of the azaspiro[3.4]octane core is largely dictated by the interplay of the secondary amine within the five-membered ring and the inherent strain of the fused four-membered azetidine (B1206935) ring. The nitrogen atom, being a nucleophilic center, readily participates in reactions with various electrophiles.
The secondary amine of the 5-azaspiro[3.4]octane core can undergo N-alkylation and N-acylation reactions. For instance, the nitrogen can be functionalized with a variety of substituents, a common strategy in the development of therapeutic agents. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often employed to modulate the reactivity of the nitrogen atom during synthetic sequences. The presence of the Boc group generally deactivates the nitrogen towards electrophilic attack, allowing for selective reactions at other positions of the molecule.
While the core is generally stable, the strained azetidine ring can be susceptible to ring-opening reactions under certain conditions, although this is less common than reactions at the nitrogen. The stability of the spirocyclic system is a key feature that makes it an attractive scaffold in medicinal chemistry.
Ester Group Modifications and Transformations
The ethyl ester of 5-azaspiro[3.4]octane-2-carboxylate is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Common modifications include hydrolysis, reduction, and conversion to amides.
Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions, for example using lithium hydroxide, to yield the corresponding carboxylic acid, 5-azaspiro[3.4]octane-2-carboxylic acid. nuph.edu.ua This carboxylic acid serves as a key intermediate for further derivatization, such as amide bond formation.
Reduction: The ester group can be reduced to the corresponding primary alcohol, (5-azaspiro[3.4]octan-2-yl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol provides a new site for functionalization, for instance, through etherification or oxidation to an aldehyde.
Amide Formation: The carboxylic acid obtained from hydrolysis, or the ethyl ester directly, can be converted into a wide range of amides. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole), are employed to couple the carboxylic acid with primary or secondary amines. Direct amidation of the ester is also possible but often requires harsher conditions. These amide derivatives are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules.
Table 1: Key Transformations of the Ester Group in 5-Azaspiro[3.4]octane-2-carboxylate Analogues
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | LiOH, H₂O/THF | 5-Azaspiro[3.4]octane-2-carboxylic acid |
| Reduction | LiAlH₄, THF | (5-Azaspiro[3.4]octan-2-yl)methanol |
| Amide Formation (from acid) | Amine, HATU, DIPEA, DMF | N-Substituted 5-azaspiro[3.4]octane-2-carboxamide |
Stereoselective Functionalization of the Spiro System
The spirocyclic nature of 5-azaspiro[3.4]octane-2-carboxylate presents stereochemical complexity, with the potential for multiple stereoisomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a requirement for therapeutic applications.
Asymmetric synthesis of substituted azaspiro[3.4]octanes can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, and chiral catalysts. researchgate.netsigmaaldrich.com For instance, the synthesis of enantiomerically enriched azaspirocycles can be accomplished via diastereoselective reactions where a new stereocenter is introduced under the influence of an existing one. researchgate.net
While specific examples of stereoselective functionalization of the pre-formed ethyl 5-azaspiro[3.4]octane-2-carboxylate are not extensively detailed in the provided search results, general principles of asymmetric synthesis can be applied. For example, the enolate of the ester could potentially undergo diastereoselective alkylation. Furthermore, catalytic asymmetric reactions, perhaps employing a chiral catalyst to differentiate between enantiotopic faces or groups, could be a viable approach to introduce new stereocenters with high selectivity. sigmaaldrich.comrsc.org The development of such methodologies is an active area of research, driven by the demand for enantiopure spirocyclic building blocks in drug discovery.
Derivatization Strategies for Structural Diversification
The structural diversification of this compound analogues is primarily focused on the functionalization of the secondary amine and modifications of the ester group, as previously discussed. These two handles allow for the exploration of a vast chemical space around the core scaffold.
N-Functionalization: The secondary amine is a key site for derivatization. A wide array of substituents can be introduced at this position through various reactions:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones are common methods to introduce alkyl groups. masterorganicchemistry.comorganic-chemistry.org Reductive amination, in particular, is a powerful tool for creating diverse secondary and tertiary amines.
N-Acylation: The amine can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids to form amides.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.
Formation of Ureas and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides leads to the formation of ureas and sulfonamides, respectively. These functional groups are often found in bioactive molecules.
Diversification via the Carboxylate Group: As detailed in section 3.2, the ester group can be converted into a carboxylic acid, an alcohol, or various amides. Each of these new functional groups can then serve as a starting point for further derivatization, exponentially increasing the structural diversity of the resulting compound library. For example, the alcohol can be converted to ethers or oxidized to an aldehyde, which can then participate in a host of carbon-carbon bond-forming reactions.
The combination of these derivatization strategies at both the nitrogen and the C-2 position allows for a systematic exploration of the structure-activity relationships of this class of compounds, making this compound a valuable scaffold for the generation of novel chemical entities.
Table 2: Common Derivatization Reactions at the Nitrogen Atom
| Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |
| N-Acylation | Acid chloride or Carboxylic acid + Coupling agent | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 5-azaspiro[3.4]octane-2-carboxylate, both ¹H and ¹³C NMR would be employed to assign the chemical environment of each proton and carbon atom.
In a hypothetical ¹H NMR spectrum, the ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-O-), arising from spin-spin coupling. The protons on the spirocyclic core would present more complex splitting patterns due to their diastereotopic nature and restricted rotation, providing crucial information about their spatial relationships.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester would appear significantly downfield, typically in the range of 170-175 ppm. The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift. The remaining methylene and methine carbons of the azaspirooctane ring system and the ethyl group would resonate at higher fields.
Hypothetical ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- (ethyl) | ~4.1 | Quartet | 7.1 |
| -CH₃ (ethyl) | ~1.2 | Triplet | 7.1 |
| Ring Protons | 1.8 - 3.5 | Multiplets | - |
| -NH- | Variable | Broad Singlet | - |
Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~173 |
| Spiro C | ~60 |
| -CH₂-O- | ~61 |
| Ring CH₂/CH | 25 - 55 |
| -CH₃ | ~14 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₁₇NO₂.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the ethoxy group (-OCH₂CH₃) would result in a prominent fragment ion. Cleavage of the spirocyclic ring system would also produce a series of fragment ions that could be analyzed to deduce the connectivity of the atoms.
Predicted Fragmentation Pattern
| m/z | Fragment |
| 183 | [M]⁺ |
| 154 | [M - C₂H₅]⁺ |
| 138 | [M - OCH₂CH₃]⁺ |
| 110 | [M - COOCH₂CH₃]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic rings and the ethyl group would appear just below 3000 cm⁻¹. The C-O stretching of the ester and C-N stretching of the amine would also be present in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the carbon skeleton of the spirocyclic rings would be expected to show strong Raman signals.
Characteristic Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | IR |
| C-H Stretch | 2850-3000 | IR, Raman |
| C=O Stretch | 1730-1750 | IR, Raman |
| C-N Stretch | 1000-1250 | IR |
| C-O Stretch | 1000-1300 | IR |
X-ray Crystallography for Precise Molecular Geometry and Stereochemistry
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound.
A successful crystallographic analysis would reveal the exact conformation of the cyclobutane (B1203170) and pyrrolidine (B122466) rings and how they are oriented with respect to each other around the spiro center. It would also definitively establish the stereochemistry of the molecule if it exists as a single enantiomer or a racemic mixture in the crystal lattice. Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H group, would be elucidated, providing insight into the crystal packing.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Labeled Analogues
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons. Since this compound is a diamagnetic molecule (no unpaired electrons), it would not be directly observable by EPR. However, EPR could be employed to study spin-labeled analogues of this compound. By covalently attaching a stable radical (a spin label), such as a nitroxide, to the molecule, one could use EPR to probe the local environment and dynamics of the spin-labeled molecule. This approach is particularly useful in studying the interactions of such molecules with biological systems.
Computational Chemistry and Theoretical Investigations of Azaspiro 3.4 Octane Structures
Density Functional Theory (DFT) for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. researcher.lifemdpi.com For derivatives of azaspiro[3.4]octane, DFT methods are employed to predict optimized geometries, vibrational frequencies, and various electronic properties. mdpi.comsemanticscholar.org Typically, hybrid functionals such as B3LYP, paired with basis sets like 6-311G(d,p), are utilized to obtain reliable results for structural parameters and spectroscopic data. mdpi.comresearchgate.net
The geometry optimization process involves finding the lowest energy arrangement of atoms on the potential energy surface. mdpi.comyoutube.com For Ethyl 5-azaspiro[3.4]octane-2-carboxylate, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused ring system and the ethyl carboxylate substituent. These calculations are crucial for understanding the molecule's inherent shape and steric profile.
Table 1: Exemplary Calculated Structural Parameters for an Azaspiro[3.4]octane Core Based on typical parameters for similar spirocyclic systems.
| Parameter | Value |
|---|---|
| Spiro C-C Bond Length (Å) | 1.55 - 1.57 |
| C-N Bond Length (Å) | 1.46 - 1.48 |
| C-O Bond Length (Å) | 1.35 - 1.37 (ester) |
| C=O Bond Length (Å) | 1.20 - 1.22 (ester) |
| Azetidine (B1206935) Ring Angles (°) | ~90 |
| Pyrrolidine (B122466) Ring Angles (°) | ~104 - 108 |
Conformational Analysis and Energetics of Spirocyclic Rings
The rigidity and defined three-dimensional shape of spirocyclic scaffolds are among their most valuable attributes in drug design. researchgate.net However, even these constrained systems exhibit conformational flexibility that can be critical for biological activity. The pyrrolidine and azetidine rings in the azaspiro[3.4]octane core can adopt various puckered conformations.
Computational methods, particularly DFT, are used to explore the potential energy surface of these molecules, identifying stable conformers and the energy barriers between them. arxiv.org For this compound, conformational analysis would focus on the puckering of both the five-membered and four-membered rings, as well as the orientation of the ethyl carboxylate group. The relative energies of these conformers determine their population at equilibrium and can influence how the molecule interacts with a biological target.
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting spectroscopic parameters, which can be used to validate experimentally synthesized structures. mdpi.commdpi.com By calculating properties like NMR chemical shifts and vibrational frequencies, computational models can aid in the characterization of novel compounds. semanticscholar.orgscilit.com
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Spiro Heterocycle Illustrative data based on findings for similar compounds. mdpi.comsemanticscholar.org
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| ¹³C NMR (Spiro Carbon, ppm) | 65 - 75 | 68.2 |
| ¹H NMR (CH₂-N, ppm) | 3.1 - 3.5 | 3.31 |
| IR Freq. (C=O stretch, cm⁻¹) | 1720 - 1740 | 1735 |
| IR Freq. (C-N stretch, cm⁻¹) | 1180 - 1220 | 1205 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. nih.gov The synthesis of azaspiro[3.4]octanes can be achieved through various routes, including [3+2] cycloaddition reactions. researchgate.net
Theoretical studies can model these cycloaddition pathways to understand the regiochemistry and stereochemistry of the products. By calculating the energies of reactants, transition states, and products, chemists can predict the most favorable reaction pathway and optimize reaction conditions. nih.gov For the synthesis of this compound, computational analysis could rationalize the observed product distribution and guide the development of more efficient synthetic methods. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. springernature.comnih.gov MD simulations model the movements of atoms and molecules, offering a picture of the conformational flexibility and intermolecular interactions in a solvated environment. researchgate.netyoutube.com
For this compound, MD simulations can reveal how the spirocyclic core and its substituents move and interact with solvent molecules. nih.govmdpi.com This is particularly important for understanding how the molecule might adapt its shape upon binding to a protein target. springernature.com Simulations can map the conformational landscape, identify dominant conformations, and calculate the free energy differences between them, providing a more complete understanding of the molecule's behavior in a biological context. ucr.edufrontiersin.org
In Silico Design Principles for Spirocyclic Scaffolds
The inherent three-dimensionality of spirocyclic scaffolds like azaspiro[3.4]octane makes them attractive in drug discovery for exploring chemical space beyond the "flat" structures of many traditional drugs. lookchem.comresearchgate.net In silico methods are crucial for harnessing the potential of these scaffolds. globalresearchonline.netnih.gov
Design principles for spirocyclic scaffolds focus on leveraging their rigid structure to orient substituents in precise vectors, enhancing binding affinity and selectivity for biological targets. lookchem.comresearchgate.net Computational techniques such as molecular docking and pharmacophore modeling are used to virtually screen libraries of spirocyclic compounds against protein targets. nih.govmdpi.com By analyzing the binding modes and interactions of molecules like this compound, medicinal chemists can design new derivatives with improved potency and pharmacokinetic properties. lookchem.comnih.gov
Applications of Azaspiro 3.4 Octane Scaffolds in Research and Development
Strategic Building Blocks in Complex Organic Synthesis
In the realm of organic synthesis, the azaspiro[3.4]octane core serves as a versatile and powerful starting point for creating molecules with significant structural complexity. Chemists leverage the predefined stereochemistry and conformational rigidity of this scaffold to exert precise control over synthetic outcomes. The presence of nitrogen and other functionalizable points, such as the ester group in Ethyl 5-azaspiro[3.4]octane-2-carboxylate, provides convenient handles for elaboration. lookchem.com
The azaspiro[3.4]octane framework is not merely a static core but a dynamic precursor for the synthesis of more elaborate heterocyclic systems. Through carefully designed reaction sequences, the spirocyclic structure can be transformed into complex bridged and fused ring systems. These transformations often involve intramolecular reactions that form new covalent bonds between different parts of the spirocycle, leading to novel and often challenging molecular topologies. For instance, synthetic strategies can be devised where functional groups on the pyrrolidine (B122466) and cyclobutane (B1203170) rings of the azaspiro[3.4]octane core react to form a new bridging ring, yielding a bicyclic or polycyclic amine. Such architectures are of significant interest due to their prevalence in natural products and their potential to confer unique biological activities.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space, which is particularly useful for identifying new biological probes or drug leads. cam.ac.ukfrontiersin.orgnih.gov The azaspiro[3.4]octane scaffold is an ideal starting point for DOS because its rigid, three-dimensional core allows for the controlled spatial presentation of various substituents. tandfonline.com By attaching different chemical appendages to the core structure, vast libraries of spirocyclic compounds can be generated. rsc.org For example, a common synthetic strategy involves utilizing a functionalized azaspiro[3.ane]octane building block and coupling it with a diverse set of reactants to explore the molecular periphery, leading to the rapid generation of novel compounds with a wide range of properties. mdpi.com
Table 1: Exemplary Reactions in Diversity-Oriented Synthesis
| Reaction Type | Reactant A (Scaffold) | Reactant B (Diverse Input) | Resulting Structure |
|---|---|---|---|
| Amide Coupling | 5-Azaspiro[3.4]octane-2-carboxylic acid | Various Amines | Diverse Amide Library |
| Reductive Amination | 5-Azaspiro[3.4]octan-2-one | Various Amines | Diverse Secondary/Tertiary Amines |
Rational Design of Spirocyclic Scaffolds in Medicinal Chemistry Research
The incorporation of spirocyclic motifs is a well-established strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. researchgate.netresearchgate.netnih.govbldpharm.com Azaspiro[3.4]octanes, in particular, offer a compelling combination of properties that medicinal chemists can exploit to overcome common challenges in drug design, such as poor selectivity, metabolic instability, and low solubility. tandfonline.com
One of the most significant advantages of spirocyclic scaffolds is the conformational rigidity they impart to a molecule. researchgate.net Unlike linear or more flexible cyclic systems, the spirocyclic fusion point restricts the number of accessible conformations. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency. tandfonline.comresearchgate.net Furthermore, the inherent three-dimensionality of the azaspiro[3.4]octane scaffold allows medicinal chemists to "escape from flatland"—the tendency for drug candidates to be dominated by flat, aromatic rings. researchgate.net By projecting substituents into three-dimensional space, these scaffolds can achieve more specific interactions with the complex 3D surfaces of protein binding sites, which can enhance selectivity and reduce off-target effects. tandfonline.com
Azaspiro[3.4]octane derivatives have been successfully employed as bioisosteres for other common heterocyclic rings found in drugs, such as piperazine (B1678402) and morpholine. researchgate.net A bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. This strategy is often used to modulate physicochemical properties, improve metabolic stability, or secure novel intellectual property. tandfonline.comresearchgate.net For example, replacing a flexible piperazine ring with a more rigid 2,6-diazaspiro[3.4]octane can lock the orientation of substituents in a more favorable binding conformation. researchgate.net This substitution can also lead to improved properties as summarized below.
Table 2: Property Modulation via Bioisosteric Replacement
| Original Ring | Spirocyclic Bioisostere | Potential Property Improvements |
|---|---|---|
| Piperazine | 2,6-Diazaspiro[3.4]octane | Increased rigidity, improved metabolic stability, higher solubility, novel chemical space. tandfonline.comresearchgate.net |
| Morpholine | 2-Oxa-6-azaspiro[3.4]octane | Decreased lipophilicity, enhanced 3D character, potential for improved selectivity. tandfonline.comresearchgate.net |
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for binding to a biological target. x-chemrx.com Spirocyclic scaffolds like azaspiro[3.4]octanes are increasingly recognized as valuable components of fragment libraries. researchgate.net Their novelty, rigidity, and three-dimensional character provide a rich source of diverse shapes for probing protein binding sites. researchgate.nettandfonline.com A library enriched with spirocyclic fragments offers a distinct advantage over traditional libraries dominated by flat aromatic compounds, as it provides a better starting point for developing drugs with superior physicochemical and pharmacokinetic properties. tandfonline.com
Incorporation into Unnatural Amino Acid Frameworks
The rigid bicyclic structure of the azaspiro[3.4]octane moiety makes it an excellent scaffold for the synthesis of novel, conformationally constrained unnatural amino acids (UAAs). These UAAs are valuable tools in peptide and protein engineering, offering the ability to introduce specific structural features that can enhance stability, modulate biological activity, and probe protein structure and function.
The synthesis of these spirocyclic amino acids often involves multi-step sequences starting from readily available materials. researchgate.net The resulting amino acids, featuring the azaspiro[3.4]octane core, can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The unique stereochemistry of the spirocyclic core imparts a fixed orientation to the amino acid side chains, which can influence the secondary structure of peptides and proteins. This conformational rigidity is a key attribute that distinguishes these UAAs from their more flexible acyclic counterparts.
Research has demonstrated that the incorporation of azaspiro[3.4]octane-based amino acids can lead to analogues of existing drugs with improved properties. For instance, when these spirocyclic amino acids were integrated into the structure of the anesthetic drug Bupivacaine, the resulting analogues exhibited higher activity and lower toxicity compared to the parent drug. researchgate.net This highlights the potential of these building blocks to generate novel therapeutic agents with enhanced pharmacological profiles.
Table 1: Examples of Azaspiro[3.4]octane-based Unnatural Amino Acids
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Azaspiro[3.4]octane-2-carboxylic acid | A foundational building block for creating more complex UAA derivatives. nih.gov | Provides a rigid scaffold with a carboxylic acid handle for peptide coupling. |
| (S)-5-Azaspiro[3.4]octane-2-carboxylic acid | Enantiomerically pure form for stereospecific applications. | Allows for the controlled synthesis of peptides with defined stereochemistry. |
| N-Boc-(S)-5-Azaspiro[3.4]octane-2-carboxylic acid | Protected amino acid suitable for standard peptide synthesis protocols. | The Boc protecting group allows for stepwise incorporation into peptide chains. |
Advanced Materials Science Applications
The unique three-dimensional architecture of azaspiro[3.4]octane scaffolds also lends itself to applications in materials science, where precise control over molecular shape and functionality is crucial.
Photochromic Materials and Leuco Dyes
While direct applications of this compound in photochromic materials are not extensively documented, the related spiro-heterocyclic frameworks, such as spiropyrans and spirooxazines, are well-known for their photochromic properties. These molecules can undergo reversible structural changes upon exposure to light of a specific wavelength, leading to a change in their absorption spectra and, consequently, their color. The spirocyclic nature of the azaspiro[3.4]octane core could potentially be functionalized to create novel photochromic systems. The inherent strain and conformational rigidity of the spiro-junction can influence the kinetics and thermodynamics of the ring-opening and ring-closing processes that are fundamental to photochromism.
Polymer Chemistry and Functional Material Development
In polymer chemistry, the incorporation of rigid, well-defined building blocks like azaspiro[3.4]octanes can lead to the development of polymers with unique physical and chemical properties. The spirocyclic nature of these scaffolds can disrupt chain packing and introduce kinks into the polymer backbone, thereby affecting properties such as glass transition temperature, solubility, and mechanical strength. Furthermore, the nitrogen atom within the azaspiro[3.4]octane ring provides a site for further functionalization, allowing for the attachment of various side chains or cross-linking agents. This versatility enables the design of functional materials with tailored properties for applications ranging from specialty coatings and adhesives to advanced composites.
Agrochemical Research and Development
The development of novel and effective agrochemicals is a continuous effort to address the challenges of crop protection and food security. The structural diversity and biological activity of spirocyclic compounds have made them attractive targets in agrochemical research. While specific data on the agrochemical applications of this compound is limited, the broader class of azaspirocyclic compounds has shown promise.
The rigid three-dimensional structure of the azaspiro[3.4]octane scaffold can lead to compounds with high affinity and selectivity for biological targets in pests and pathogens. This can result in the development of pesticides and herbicides with improved efficacy and reduced off-target effects. The introduction of the spirocyclic moiety can also enhance the metabolic stability of the molecule, leading to a longer duration of action in the field. The synthetic accessibility of various functionalized azaspiro[3.4]octanes allows for the creation of diverse chemical libraries for high-throughput screening in the search for new agrochemical leads.
Future Directions and Interdisciplinary Research Opportunities
Innovations in Synthetic Methodologies for Azaspiro[3.4]octanes
The development of novel and efficient synthetic routes is paramount to unlocking the full potential of the azaspiro[3.4]octane core. While established methods exist, ongoing research focuses on creating more step-economic, scalable, and versatile strategies to generate diverse libraries of these compounds. capes.gov.brlookchem.com
Key areas of innovation include:
Novel Cycloaddition Reactions: The use of [3+2] cycloaddition reactions has been demonstrated as an effective method for constructing the pyrrolidine (B122466) ring of the azaspiro[3.4]octane system. researchgate.netresearchgate.net Future work will likely focus on developing asymmetric versions of these reactions to afford enantiomerically pure spirocycles, which is crucial for pharmacological applications.
Ring Annulation Strategies: Facile synthesis of the 2-azaspiro[3.4]octane core has been achieved through different annulation approaches, either by building the cyclopentane (B165970) ring or the four-membered azetidine (B1206935) ring onto a pre-existing cyclic precursor. rsc.org Innovations may involve new catalytic systems that improve yields and reduce the need for chromatographic purification.
Heteroatom-Containing Scaffolds: Research has expanded to include the synthesis of novel thia- and oxa-azaspiro[3.e.g., 4]octanes. lookchem.com These efforts are aimed at creating multifunctional modules that allow for fine-tuning of physicochemical properties like solubility and lipophilicity. lookchem.comrsc.org For instance, robust routes have been developed for 6-thia-2-azaspiro[3.4]octanes and oxa-azaspiro[3.4]octanes, providing access to new chemical space. lookchem.com
| Synthetic Strategy | Description | Key Advantages | Representative Research |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene to form the five-membered pyrrolidine ring. | Efficient construction of the core structure; potential for high yields. | Improved synthesis of 2,6-diazaspiro[3.4]octane. researchgate.net |
| Ring Annulation | Stepwise construction of one of the spiro-fused rings onto a pre-existing cyclic starting material. | Utilizes readily available starting materials and conventional transformations. | Development of three successful routes to 2-azaspiro[3.4]octane. rsc.org |
| Tandem Conjugate Addition-Dieckmann Cyclization | A sequence used to construct oxa-azaspiro[3.4]octanes. | Provides access to heteroatom-rich scaffolds with tunable properties. | Synthesis of novel oxa-azaspiro[3.4]octane modules for drug discovery. lookchem.com |
High-Throughput Synthesis and Automation in Spirocycle Discovery
The vast chemical space occupied by spirocycles necessitates the use of high-throughput synthesis (HTS) and automation to accelerate the discovery of new bioactive molecules. researchgate.net These technologies enable the rapid generation and screening of large libraries of compounds, significantly shortening the timeline for identifying promising drug candidates. acs.orgnih.gov
Recent advances are transforming this landscape:
Parallel Synthesis Platforms: Automated systems can perform numerous reactions in parallel under controlled conditions, allowing for the rapid exploration of structure-activity relationships (SAR). atomfair.com For example, microwave-assisted parallel synthesis has been shown to dramatically reduce reaction times for creating complex spirocycles from hours or days to minutes. atomfair.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and enable the safe use of reactive intermediates. This technology is being coupled with high-throughput screening to create automated workflows for synthesizing C(sp3)-enriched molecules like spirocycles. acs.org
Automated Purification: A critical bottleneck in HTS is the purification of the resulting compounds. The integration of automated liquid-liquid extraction and mass-triggered preparative HPLC provides an end-to-end platform for synthesis, work-up, and purification, enabling the efficient production of drug-like compound libraries. acs.org
The application of these automated platforms will allow for the systematic modification of the Ethyl 5-azaspiro[3.4]octane-2-carboxylate scaffold, enabling the exploration of a wide range of substituents to optimize biological activity and pharmacokinetic properties. dndi.org
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
Key applications in spirocycle design include:
Generative Models: Deep learning models can be trained on existing chemical databases to generate novel molecular structures. researchgate.net These models can be tailored to produce target-specific or scaffold-focused libraries, such as new derivatives of azaspiro[3.4]octane with a high probability of interacting with a specific biological target. researchgate.net
Predictive Algorithms: ML algorithms can predict various properties of a designed molecule, including its potency, selectivity, solubility, and metabolic stability, before it is ever synthesized. iptonline.com This allows chemists to prioritize the most promising candidates, saving time and resources.
Synthesis Route Optimization: AI can analyze vast datasets of chemical reactions to predict optimal conditions for synthesizing complex molecules like spirocycles, accelerating their production. atomfair.com This is particularly valuable for multi-step syntheses where optimization can be challenging. iptonline.com
By integrating AI and ML, researchers can move beyond serendipitous discovery to a more rational, data-driven design of novel spirocyclic compounds based on the this compound template.
Expanding Applications in Emerging Scientific Fields
While the primary focus for spirocyclic scaffolds has been in medicinal chemistry, their unique structural and electronic properties make them attractive candidates for a range of other scientific disciplines. walshmedicalmedia.comnih.gov
Future interdisciplinary research opportunities include:
Materials Science: The rigid, three-dimensional nature of spiro compounds is being explored in the development of novel organic electronic materials. walshmedicalmedia.com Spiro heterocycles are being investigated for use in organic light-emitting diodes (OLEDs) and organic semiconductors, where their tailored electronic properties could lead to more efficient and stable devices. nih.gov
Agrochemicals: Spirocyclic structures are being incorporated into the design of new pesticides and herbicides. walshmedicalmedia.com The unique shape of these molecules can lead to high selectivity for target pests or pathogens while minimizing off-target effects.
Biological Probes: The conformational rigidity of spirocycles makes them excellent scaffolds for developing chemical probes to study biological processes. walshmedicalmedia.com By attaching fluorescent tags or other reporter groups to a spirocyclic core like azaspiro[3.4]octane, researchers can create tools to investigate the interactions between small molecules and their biological targets with high precision.
The continued exploration of this compound and related structures, powered by these advanced technologies and interdisciplinary approaches, promises to yield new discoveries in medicine, materials, and beyond.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-azaspiro[3.4]octane-2-carboxylate and its derivatives in academic research?
- Methodological Answer : The primary route involves enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09 with NADP+ cofactor in a phosphate buffer (pH 7.5, 30°C). This reduces tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate to the corresponding alcohol, followed by functionalization (e.g., reductive amination with sodium cyanoborohydride). Post-synthesis purification employs silica gel chromatography (ethyl acetate/heptane gradients) .
Q. Which analytical techniques are most reliable for characterizing the spirocyclic structure and stereochemistry?
- Methodological Answer :
- X-ray crystallography : Determines absolute stereochemistry (e.g., confirmation of (6S)-configuration in intermediates) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key signals for spirocyclic protons (e.g., δ 3.87–3.74 ppm for AB quartets) .
- Chiral chromatography : Supercritical fluid chromatography (SFC) with Chiralpak columns validates enantiomeric excess (>99% ee) .
Q. What are key considerations for designing enantioselective syntheses of derivatives?
- Methodological Answer :
- Enzymatic selectivity : KRED-P3-G09 ensures high enantioselectivity in ketoreduction steps .
- Chiral separation : Use Chiralcel or Chiralpak HPLC columns (e.g., hexane/ethanol gradients) for resolving racemic mixtures. Example: Separation of ethyl 6-substituted derivatives into (6R) and (6S) enantiomers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data (e.g., EC50 variations) among enantiomers?
- Methodological Answer :
- Chiral purity verification : Ensure enantiomers are separated to >99% ee via SFC or HPLC to exclude activity interference from chiral impurities .
- Standardized assays : Use consistent M4 receptor activation protocols (e.g., EC50 determination in triplicate). For example, (6R)-enantiomers show EC50 = 201 nM, while (6S)-enantiomers exhibit EC50 = 3600 nM, highlighting stereochemical impact .
Q. What methodological approaches establish structure-activity relationships (SAR) in M4 receptor modulators?
- Methodological Answer :
- Substituent variation : Systematically modify piperazine-linked pyridyl groups (e.g., difluoromethoxy vs. trifluoromethoxy substituents) and test M4 activity.
- Biological profiling : Compare EC50 and Emax values across derivatives. Example: Ethyl 6-[4-(2-(difluoromethoxy)pyridin-3-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate (EC50 = 201 nM) vs. trifluoromethoxy analogs (EC50 = 3600 nM) .
Q. What experimental strategies optimize the enzymatic reduction step in asymmetric synthesis?
- Methodological Answer :
- Reaction monitoring : Use in-situ ¹H NMR to track conversion (e.g., 80% conversion threshold before scale-up) .
- Co-factor recycling : Maintain NADP+ levels with 2-propanol as a co-substrate .
- Process conditions : Optimize nitrogen sparging (10–25 SCCM) and temperature (30°C) to enhance enzyme stability and yield .
Notes for Data Contradiction Analysis
- Chiral impurities : Even minor enantiomeric contamination (e.g., 1% impurity) can skew EC50 readings. Always validate purity via SFC .
- Assay variability : Standardize cell lines and incubation times (e.g., 24 hr pre-treatment) to minimize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
